

High-performance liquid chromatography (HPLC) method for hexahydroxybenzene analysis.

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Compound of Interest

Compound Name: Hexahydroxybenzene

Cat. No.: B1219233

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An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the analysis of **hexahydroxybenzene**, a compound of interest for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the quantification of **hexahydroxybenzene**, ensuring high sensitivity, accuracy, and reproducibility.

Introduction

Hexahydroxybenzene, a six-fold phenol of benzene, is a crucial building block in the synthesis of various organic materials, including metal-organic frameworks and discotic liquid crystals. Its antioxidant properties also make it a subject of interest in pharmaceutical and materials science research. The development of a robust and reliable analytical method is essential for the quality control and characterization of **hexahydroxybenzene** and its derivatives. This note details a reversed-phase HPLC method that offers excellent separation and quantification of **hexahydroxybenzene**.

Experimental Protocols

A stability-indicating HPLC method was developed and validated to ensure the accurate quantification of **hexahydroxybenzene**, free from interference from potential degradation products.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., Zorbax SB-Phenyl, 4.6 x 250 mm, 5 µm)
Mobile Phase	A: 0.1% Acetic Acid in Water B: Acetonitrile
Gradient Elution	0-10 min: 5-30% B 10-15 min: 30-50% B 15-20 min: 50-5% B (return to initial)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	265 nm
Injection Volume	10 µL

Standard and Sample Preparation

Standard Solution: A stock solution of **hexahydroxybenzene** (1 mg/mL) is prepared by dissolving the accurately weighed standard in a 1:1 mixture of acetonitrile and water. Working standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation: For bulk drug substance, the sample is prepared in the same manner as the standard solution. For formulated products, an extraction step may be necessary. A common approach involves extraction with a mixture of methanol and water (60:40 v/v), followed by filtration through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation Parameter	Result
Linearity (µg/mL)	1 - 100
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Retention Time (min)	Approximately 8.5 min

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on **hexahydroxybenzene** samples. The sample was subjected to acidic, alkaline, oxidative, and photolytic stress conditions. The method was able to successfully separate the intact **hexahydroxybenzene** peak from all degradation products, demonstrating its specificity and stability-indicating capability.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **hexahydroxybenzene**.

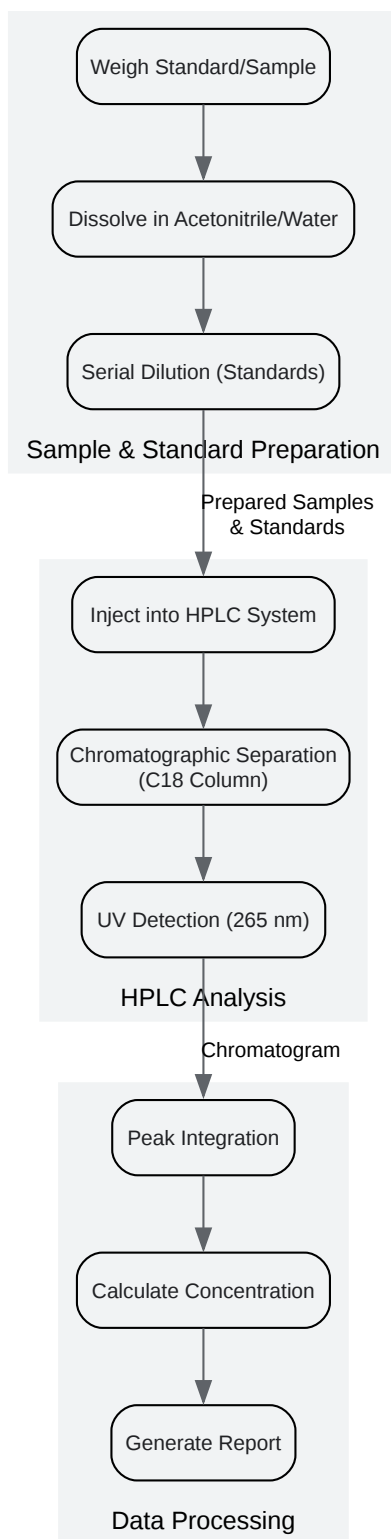


Figure 1: HPLC Analysis Workflow for Hexahydroxybenzene

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Figure 1: HPLC Analysis Workflow for **Hexahydroxybenzene**

Logical Relationship of Method Development

The development of a robust HPLC method involves the careful consideration and optimization of several key parameters. The following diagram shows the logical relationship between these factors.

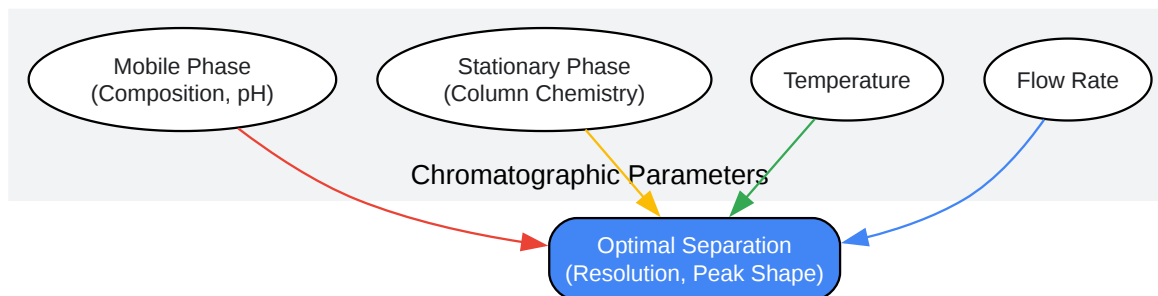


Figure 2: Key Parameters in HPLC Method Development

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